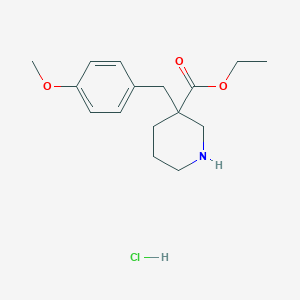

![molecular formula C10H16N2 B182161 1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 112758-86-8](/img/structure/B182161.png)

1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

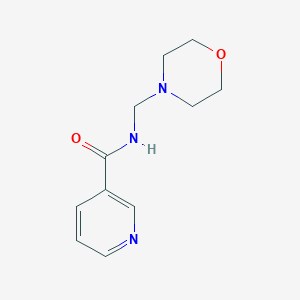

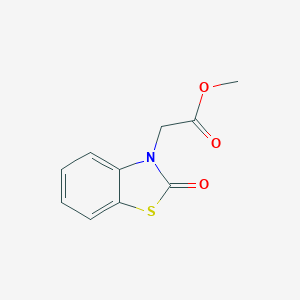

“1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a nitrogen-containing heterocyclic compound . It has an empirical formula of C10H16N2 and a molecular weight of 164.25 .

Synthesis Analysis

Pyrrolopyrazine derivatives, including “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific example of a synthetic route is the one-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” derivatives, which involves the formation of a domino imine, intramolecular annulation, and then a "Ugi-azide reaction" .Molecular Structure Analysis

The molecular structure of “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” includes a pyrrole ring and a pyrazine ring . The SMILES string representation of the molecule is CCCC1NCCn2cccc12 .Chemical Reactions Analysis

While specific chemical reactions involving “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” are not detailed in the search results, pyrrolopyrazine derivatives in general have been synthesized through various chemical reactions including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis

The empirical formula of “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is C10H16N2 and its molecular weight is 164.25 .Applications De Recherche Scientifique

I have found several sources that discuss the compound 1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its applications. Below is a comprehensive analysis focusing on unique applications, each detailed in separate sections:

Synthesis of π-Extended Copper (II) Pyrrolopyrazinoporphyrins

This application involves a new method based on modified Pictet-Spengler protocol for the synthesis of π-extended copper (II) pyrrolopyrazinoporphyrins using p-dodecylbenzene sulfonic acid as a catalyst .

One-Pot Synthesis of Tetrazolyl-Tetrahydropyrrolopyrazine Derivatives

A one-pot synthesis method was developed for 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives via a domino imine formation, intramolecular annulation, and Ugi-azide reaction .

Anticancer Potential Against Lung and Cervical Cancer Cells

The compound has shown in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner .

Synthesis of Pyrrolopyrimidines with AIEE Properties

Pyrrolo[1,2-a]pyrimidines are synthesized as synthetic applications of NH-pyrroles and exhibit time-dependent aggregation-induced emission enhancement (AIEE) properties .

Orientations Futures

Pyrrolopyrazine derivatives, including “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propriétés

IUPAC Name |

1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-4-9-10-5-3-7-12(10)8-6-11-9/h3,5,7,9,11H,2,4,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCSSPLIMUPHPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=CC=CN2CCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

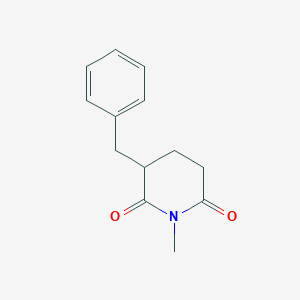

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)

![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)